1-[4-(Trifluoromethyl)-5H,6H,7H-cyclopenta[b]pyridin-2-yl]piperazine
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Overview
Description
1-[4-(Trifluoromethyl)-5H,6H,7H-cyclopenta[b]pyridin-2-yl]piperazine is a compound with the molecular formula C13H16F3N3 and a molecular weight of 271.28 g/mol This compound is notable for its trifluoromethyl group attached to a cyclopenta[b]pyridine ring, which is further connected to a piperazine moiety
Preparation Methods
The synthesis of 1-[4-(Trifluoromethyl)-5H,6H,7H-cyclopenta[b]pyridin-2-yl]piperazine involves several steps:
Cyclization of 1,2-diamine derivatives: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts to form protected piperazines.
Aza-Michael addition: The reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions.
Ring opening of aziridines: This method uses N-nucleophiles to open aziridine rings, leading to the formation of piperazine derivatives.
Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
1-[4-(Trifluoromethyl)-5H,6H,7H-cyclopenta[b]pyridin-2-yl]piperazine undergoes various chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[4-(Trifluoromethyl)-5H,6H,7H-cyclopenta[b]pyridin-2-yl]piperazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[4-(Trifluoromethyl)-5H,6H,7H-cyclopenta[b]pyridin-2-yl]piperazine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1-[4-(Trifluoromethyl)-5H,6H,7H-cyclopenta[b]pyridin-2-yl]piperazine can be compared with other similar compounds:
1-[2-(Trifluoromethyl)pyridin-4-yl]piperazine: This compound has a similar structure but differs in the position of the trifluoromethyl group.
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl): This compound has a similar pyridine ring but includes additional functional groups.
The uniqueness of this compound lies in its specific trifluoromethyl and piperazine moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H16F3N3 |
---|---|
Molecular Weight |
271.28 g/mol |
IUPAC Name |
2-piperazin-1-yl-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridine |
InChI |
InChI=1S/C13H16F3N3/c14-13(15,16)10-8-12(19-6-4-17-5-7-19)18-11-3-1-2-9(10)11/h8,17H,1-7H2 |
InChI Key |
KKEPYZKWKZBGLO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)N=C(C=C2C(F)(F)F)N3CCNCC3 |
Origin of Product |
United States |
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